molecular formula C11H13Cl2F3N2O B3039935 3-Chloro-2-(pyrrolidin-3-ylmethoxy)-5-(trifluoromethyl)pyridine hydrochloride CAS No. 1417794-08-1

3-Chloro-2-(pyrrolidin-3-ylmethoxy)-5-(trifluoromethyl)pyridine hydrochloride

Cat. No.: B3039935
CAS No.: 1417794-08-1
M. Wt: 317.13 g/mol
InChI Key: CUTUWFDRJFWLJE-UHFFFAOYSA-N
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Description

3-Chloro-2-(pyrrolidin-3-ylmethoxy)-5-(trifluoromethyl)pyridine hydrochloride is a halogenated pyridine derivative featuring a pyrrolidine ring connected via a methoxy linker to the pyridine core. The pyridine ring is substituted with a chlorine atom at position 3 and a trifluoromethyl (-CF₃) group at position 3. The hydrochloride salt form enhances its solubility, making it suitable for pharmaceutical and agrochemical research .

This compound is cataloged as a building block in chemical databases, with synonyms such as 3-Chloro-2-(pyrrolidin-3-ylmethoxy)-5-trifluoromethylpyridine hydrochloride and supplier identifiers like MolPort-035-691-119 .

Properties

IUPAC Name

3-chloro-2-(pyrrolidin-3-ylmethoxy)-5-(trifluoromethyl)pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClF3N2O.ClH/c12-9-3-8(11(13,14)15)5-17-10(9)18-6-7-1-2-16-4-7;/h3,5,7,16H,1-2,4,6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUTUWFDRJFWLJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1COC2=C(C=C(C=N2)C(F)(F)F)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1417794-08-1
Record name Pyridine, 3-chloro-2-(3-pyrrolidinylmethoxy)-5-(trifluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1417794-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(pyrrolidin-3-ylmethoxy)-5-(trifluoromethyl)pyridine hydrochloride typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. Common synthetic routes include:

    Nucleophilic Substitution:

    Pyrrolidine Introduction: The pyrrolidin-3-ylmethoxy group can be introduced via nucleophilic substitution or addition reactions, often using pyrrolidine and appropriate protecting groups.

    Trifluoromethylation: The trifluoromethyl group is typically introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(pyrrolidin-3-ylmethoxy)-5-(trifluoromethyl)pyridine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

Chemical Properties and Reactivity

The compound exhibits significant chemical reactivity due to the presence of the chloro and trifluoromethyl groups, allowing for nucleophilic substitutions and electrophilic aromatic substitutions. Under basic conditions, it can undergo hydrolysis or form salts with bases. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it suitable for various synthetic applications.

3-Chloro-2-(pyrrolidin-3-ylmethoxy)-5-(trifluoromethyl)pyridine hydrochloride has been investigated for its biological activity, particularly as an inhibitor in signaling pathways such as the Hedgehog pathway, which is crucial for cell differentiation and proliferation. Preliminary studies suggest that it may interact with proteins involved in cellular signaling pathways, indicating potential therapeutic applications in oncology and regenerative medicine.

Applications in Research

The compound's unique structure allows it to be utilized in various research fields:

  • Pharmacology : Investigated as a potential drug candidate targeting specific biological pathways.
  • Chemical Biology : Used in interaction studies to assess binding affinities with various biological receptors and enzymes.
  • Synthetic Chemistry : Employed as an intermediate in the synthesis of other complex molecules due to its reactive functional groups .

Mechanism of Action

The mechanism of action of 3-Chloro-2-(pyrrolidin-3-ylmethoxy)-5-(trifluoromethyl)pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Substituent Variations on the Pyridine Core

Key Compounds for Comparison:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Evidence ID
Target Compound 3-Cl, 5-CF₃, pyrrolidin-3-ylmethoxy C₁₁H₁₃ClF₃N₂O·HCl 316.15 (free base) Pharmaceutical intermediate; discontinued commercial availability
7j () 3-Cl, 5-CF₃, 4-((3-chloro-4-(trifluoromethoxy)benzyl)oxy)phenyl C₂₀H₁₂Cl₂F₆N₂O 491.22 High yield (91.5%), solid (mp 62.3°C+); agrochemical applications
3-Chloro-2-(piperidin-4-yloxy)-5-(trifluoromethyl)pyridine hydrochloride 3-Cl, 5-CF₃, piperidin-4-yloxy C₁₁H₁₃Cl₂F₃N₂O 317.14 Room-temperature storage; potential kinase inhibitor
2-Aminomethyl-3-chloro-5-(trifluoromethyl)pyridine hydrochloride 3-Cl, 5-CF₃, aminomethyl C₇H₇ClF₃N₂·HCl 234.05 Precursor for insecticides (e.g., chlorfluazuron)

Analysis:

  • Substituent Effects on Physical Properties:
    • The target compound’s pyrrolidine moiety introduces a five-membered ring, conferring steric constraints distinct from six-membered piperidine analogs (e.g., ). Piperidine derivatives exhibit higher molecular weights (~317 vs. ~316 for the target) due to additional methylene groups .
    • Electron-withdrawing groups (-CF₃, -Cl) enhance stability but reduce solubility; the hydrochloride salt counteracts this by improving aqueous solubility .
  • Synthetic Accessibility:
    • Compound 7j () achieves a 91.5% yield, suggesting efficient coupling of bulky aromatic substituents. In contrast, the target compound’s discontinued status () may reflect challenges in pyrrolidine-methoxy linker synthesis .

Positional Isomerism and Ring Modifications

Key Examples:

  • 2-Chloro-5-(trifluoromethyl)pyridine (): Positional isomer of the target compound. The 2-Cl substituent lowers steric hindrance compared to 3-Cl, resulting in a lower melting point (28–31°C) and higher volatility (bp 152°C) .
  • 3-Chloro-2-(trifluoromethyl)pyridine (): Lacks the pyrrolidine-methoxy group but shares the 3-Cl and 5-CF₃ positions. Its GC-MS profile (m/z 181, M⁺) distinguishes it from bulkier analogs .

Impact on Bioactivity:

  • The pyrrolidine-methoxy group in the target compound may enhance binding to biological targets (e.g., enzymes or receptors) compared to simpler analogs. For example, SC06 (), a pyridine-hydrazine derivative, was identified via virtual screening for anticancer activity, highlighting the importance of substituent diversity in drug discovery .

Commercial and Industrial Relevance

  • Market Availability:

    • The target compound is listed by suppliers like BLD Pharm and CymitQuimica but marked as discontinued, suggesting niche applications or synthesis challenges .
    • Piperidine-based analogs (e.g., ) remain commercially available, reflecting broader utility in medicinal chemistry .
  • Agrochemical Derivatives: Compounds like 2-aminomethyl-3-chloro-5-(trifluoromethyl)pyridine hydrochloride () are precursors to insecticides (e.g., chlorfluazuron), underscoring the role of pyridine derivatives in agrochemical design .

Biological Activity

3-Chloro-2-(pyrrolidin-3-ylmethoxy)-5-(trifluoromethyl)pyridine hydrochloride is a compound of significant interest in pharmacology due to its unique structural features and biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C₁₁H₁₃ClF₃N₂O and a molar mass of approximately 292.68 g/mol. Its structure includes a pyridine ring substituted with a chloro group, a trifluoromethyl group, and a methoxy group linked to a pyrrolidine moiety. These functional groups contribute to its reactivity and biological properties.

Research indicates that this compound may act through several mechanisms:

  • Inhibition of Signaling Pathways : The compound has been shown to inhibit pathways such as the Hedgehog signaling pathway, which is crucial for cell differentiation and proliferation.
  • Protein Interactions : Preliminary studies suggest it may interact with proteins involved in cellular signaling, potentially leading to applications in oncology and regenerative medicine.

Biological Activity

The biological activity of this compound has been investigated in various contexts:

  • Antitumor Activity : The compound's ability to inhibit cancer cell proliferation has been noted, particularly through its effects on signaling pathways involved in tumor growth.
  • Neuroprotective Effects : Similar compounds have demonstrated potential neuroprotective properties, suggesting that this compound may also have applications in treating neurodegenerative diseases .
  • Antimicrobial Properties : Some derivatives of pyridine compounds have shown antimicrobial activity against various pathogens, indicating the potential for this compound in treating infections .

Case Studies

A review of literature reveals several case studies highlighting the biological activity of similar compounds:

  • Pyrrolo[3,4-c]pyridine Derivatives : These derivatives have been studied for their analgesic and sedative properties, demonstrating efficacy in treating diseases of the nervous system .
  • Antimycobacterial Activity : Research on pyrrolo[3,4-c]pyridine derivatives showed promising results against Mycobacterium tuberculosis, with some compounds exhibiting low minimum inhibitory concentrations (MIC) against the bacteria .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructural FeaturesUnique Aspects
3-Chloro-5-trifluoromethylpyridineChloro and trifluoromethyl groups on pyridineLacks the pyrrolidinylmethoxy substituent
4-(3-Chloro-5-trifluoromethyl)pyridin-2-oneContains a carbonyl instead of a methoxy groupDifferent reactivity profile due to carbonyl
2-(Pyrrolidin-1-yl)thiazoleContains a thiazole ring instead of pyridineDifferent heterocyclic structure

This table illustrates that the specific combination of functional groups in this compound confers distinct chemical properties and biological activities not found in these similar compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-chloro-2-(pyrrolidin-3-ylmethoxy)-5-(trifluoromethyl)pyridine hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution at the 2-position of the pyridine core. For example:

  • Step 1 : Introduce the pyrrolidinylmethoxy group via SNAr (nucleophilic aromatic substitution) using a pyrrolidine methanol derivative under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C).
  • Step 2 : Chlorination at the 3-position using POCl₃ or PCl₅ under reflux .
  • Step 3 : Hydrochloride salt formation via treatment with HCl in a polar solvent (e.g., EtOH/H₂O).
  • Optimization : Monitor reaction progress with TLC or LC-MS. Adjust solvent polarity (e.g., DMF vs. THF) to improve yields. Catalysts like DMAP may enhance substitution efficiency .

Q. How can researchers confirm the purity and structural integrity of this compound?

  • Methodological Answer :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>95% by area normalization).
  • NMR : Key signals include:
  • ¹H NMR : δ 3.5–4.0 ppm (pyrrolidine methoxy CH₂), δ 8.2–8.5 ppm (pyridine H-4/H-6).
  • ¹³C NMR : δ 120–125 ppm (CF₃ carbon), δ 65–70 ppm (pyrrolidine methoxy CH₂) .
  • HRMS : Confirm molecular ion [M+H]+ with <2 ppm error.

Q. What safety protocols are critical when handling this hydrochloride salt?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Perform reactions in a fume hood due to potential HCl off-gassing.
  • Storage : Store in sealed containers at 2–8°C under inert gas (Ar/N₂) to prevent hygroscopic degradation .

Advanced Research Questions

Q. How do steric and electronic effects of the pyrrolidinylmethoxy substituent influence the compound’s reactivity in downstream derivatization?

  • Methodological Answer :

  • Steric Effects : The bulky pyrrolidine ring may hinder electrophilic substitution at adjacent positions. Computational modeling (e.g., DFT) can predict reactive sites.
  • Electronic Effects : Electron-donating pyrrolidinylmethoxy group activates the pyridine ring for nucleophilic attacks but deactivates it for electrophilic reactions. Validate via Hammett plots or kinetic studies .

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar pyridine derivatives?

  • Methodological Answer :

  • Assay Standardization : Compare IC₅₀ values under identical conditions (e.g., pH, temperature).
  • Structural Validation : Re-synthesize disputed compounds and verify structures with 2D NMR (HSQC, HMBC).
  • Meta-Analysis : Use software like RevMan to aggregate data from multiple studies and identify outliers .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced Degradation Studies :
  • Acidic/Base Conditions : Incubate in 0.1M HCl/NaOH at 37°C for 24h; monitor degradation via HPLC.
  • Thermal Stability : Heat at 60°C for 1 week; check for hydrochloride salt dissociation using TGA-DSC .

Q. What computational tools are effective for predicting the compound’s binding affinity in target protein interactions?

  • Methodological Answer :

  • Docking Software : AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., kinase domains).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Validate with SPR (surface plasmon resonance) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-2-(pyrrolidin-3-ylmethoxy)-5-(trifluoromethyl)pyridine hydrochloride
Reactant of Route 2
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3-Chloro-2-(pyrrolidin-3-ylmethoxy)-5-(trifluoromethyl)pyridine hydrochloride

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